Tetranitrogen tetrasulfide Tetranitrogen tetrasulfide
Brand Name: Vulcanchem
CAS No.: 28950-34-7
VCID: VC7965138
InChI: InChI=1S/N4S4/c1-5-2-7-4-8-3-6-1
SMILES: N1=S=NSN=S=NS1
Molecular Formula: S4N4
N4S4
Molecular Weight: 184.3 g/mol

Tetranitrogen tetrasulfide

CAS No.: 28950-34-7

Cat. No.: VC7965138

Molecular Formula: S4N4
N4S4

Molecular Weight: 184.3 g/mol

* For research use only. Not for human or veterinary use.

Tetranitrogen tetrasulfide - 28950-34-7

Specification

CAS No. 28950-34-7
Molecular Formula S4N4
N4S4
Molecular Weight 184.3 g/mol
IUPAC Name 1λ4,3,5λ4,7-tetrathia-2,4,6,8-tetrazacycloocta-1,4,5,8-tetraene
Standard InChI InChI=1S/N4S4/c1-5-2-7-4-8-3-6-1
Standard InChI Key LTPQFVPQTZSJGS-UHFFFAOYSA-N
SMILES N1=S=NSN=S=NS1
Canonical SMILES N1=S=NSN=S=NS1

Introduction

Structural Characteristics

Molecular Geometry

N₄S₄ adopts a non-planar "extreme cradle" structure with D₂d point group symmetry (Figure 1). Key structural features include:

  • Transannular S–S distances: 2.586 Å, shorter than the sum of van der Waals radii (3.60 Å) .

  • Bond delocalization: Nearly identical S–N bond lengths (1.62 Å), indicating π-electron delocalization across the ring .

  • Co-crystallization behavior: Forms complexes with benzene and C₆₀, suggesting host-guest interaction capabilities .

Table 1: Structural Parameters of N₄S₄

ParameterValueMethodReference
S–N bond length1.62 ÅX-ray diffraction
Transannular S–S distance2.586 ÅNeutron diffraction
Bond angle (N–S–N)105°DFT calculations

Electronic Structure

The compound exhibits partial double-bond character in S–N linkages, as evidenced by:

  • Ionization energy (IE) of 9.36–10.4 eV, measured via photoelectron spectroscopy .

  • Vertical electron affinity of -1.2 eV, indicating moderate electrophilicity .

  • π*-antibonding orbitals contributing to its shock sensitivity .

Synthesis and Production

Laboratory Synthesis

The primary synthesis route involves ammonolysis of disulfur dichloride:
6 S2Cl2+16 NH3N4S4+S8+12 NH4Cl6\ S_2Cl_2 + 16\ NH_3 \rightarrow N_4S_4 + S_8 + 12\ NH_4Cl
Key process conditions:

  • Temperature: -30°C to 0°C in CCl₄ or dioxane .

  • Yield: 40–60%, with sulfur and ammonium chloride as byproducts .

Industrial Scalability

Industrial production faces challenges due to:

  • Explosive decomposition risk above 160°C .

  • Necessity for inert atmospheres (Ar/N₂) to prevent oxidation.

  • Purification via vacuum sublimation at 135°C .

Physicochemical Properties

Thermodynamic Stability

Despite kinetic stability in air, N₄S₄ is thermodynamically metastable:

  • Enthalpy of formation (ΔfH): +460 to +660 kJ/mol (theoretical vs experimental) .

  • Decomposition exotherm: ΔH = -535 kJ/mol for 2 N4S44 N2+S82\ N_4S_4 \rightarrow 4\ N_2 + S_8 .

Spectral Data

  • IR spectroscopy: Strong absorptions at 740 cm⁻¹ (S–N stretch) and 340 cm⁻¹ (ring deformation) .

  • UV-Vis: λₘₐₓ = 450 nm (orange coloration) .

Table 2: Thermodynamic Properties

PropertyValueReference
Melting point187°C
Sublimation temperature135°C
Impact sensitivity (Ei)4 J (comparable to PETN)
Friction sensitivity (F)0.1–1 N (like lead azide)

Reactivity and Decomposition

Thermal Decomposition Pathways

  • Primary route: N4S42 N2+12 S8N_4S_4 \rightarrow 2\ N_2 + \frac{1}{2}\ S_8 (ΔG = -210 kJ/mol at 298 K) .

  • Secondary pathway: Formation of S₂N₂ intermediates above 200°C .

Chemical Reactivity

  • Oxidation: Forms SO₂ and NOₓ with strong oxidizers (e.g., O₃).

  • Reduction: Yields NH₄SH and elemental sulfur via H₂ reduction .

  • Coordination chemistry: Acts as a ligand for transition metals (e.g., Pt, Pd) .

Explosive Properties and Sensitivity

Detonation Parameters

  • Velocity: 5,200 m/s (theoretical) .

  • Pressure: 25 GPa at crystal density of 2.28 g/cm³ .

Sensitivity Mechanisms

  • Impact: 4 J sensitivity due to lattice strain at S–S contacts .

  • Friction: 0.1 N threshold, attributed to shear-induced bond cleavage .

Applications in Scientific Research

Precursor Chemistry

  • Synthesis of S₂N₂, S₃N₂, and (SN)ₓ polymers .

  • Development of conductive metallopolymers via metal coordination .

Materials Science

  • Template for carbon nanotube synthesis via C₆₀ co-crystallization .

  • Candidate for high-energy density materials (HEDMs) .

Comparative Analysis with Related Compounds

Table 3: Comparison of Sulfur Nitrides

CompoundStructureStabilityKey Application
N₄S₄Cradle (D₂d)Kinetically stableExplosive precursors
S₂N₂Square planarPyrophoricSemiconductor doping
(SN)ₓHelical polymerConductiveSuperconductors

Future Research Directions

  • Stabilization strategies: Encapsulation in mesoporous silica matrices.

  • Computational modeling: AIMD studies of decomposition pathways.

  • Energy applications: Ternary composites with graphene for supercapacitors.

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